molecular formula C19H18BrFO3 B14903386 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]

6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]

Cat. No.: B14903386
M. Wt: 393.2 g/mol
InChI Key: YVJDQFYWGGLRDN-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene moiety fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the naphthalene core, followed by the introduction of the benzyloxy, bromo, and fluoro substituents. The final step involves the formation of the spiro dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while substitution of the bromo group with an amine can yield an amino derivative.

Scientific Research Applications

6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzyloxy)-7-chloro-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane]
  • 6-(Benzyloxy)-7-bromo-8-methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane]

Uniqueness

The uniqueness of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] lies in its specific combination of substituents and spiro structure, which can impart distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer unique reactivity and interactions compared to its analogs .

Properties

Molecular Formula

C19H18BrFO3

Molecular Weight

393.2 g/mol

IUPAC Name

6'-bromo-5'-fluoro-7'-phenylmethoxyspiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene]

InChI

InChI=1S/C19H18BrFO3/c20-17-16(22-12-13-4-2-1-3-5-13)10-14-6-7-19(23-8-9-24-19)11-15(14)18(17)21/h1-5,10H,6-9,11-12H2

InChI Key

YVJDQFYWGGLRDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C(C(=C(C=C31)OCC4=CC=CC=C4)Br)F)OCCO2

Origin of Product

United States

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